molecular formula C11H11N3O B1467277 1-(3-ethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1489461-85-9

1-(3-ethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B1467277
CAS No.: 1489461-85-9
M. Wt: 201.22 g/mol
InChI Key: YILUPWBLDPFKNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Ethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde is a chemical building block that belongs to a class of compounds featuring both a 1,2,3-triazole ring and an aldehyde functional group. The 1,2,3-triazole core is a privileged structure in medicinal chemistry and materials science, known for its significant stability and ability to act as a bioisostere for amide bonds . The aldehyde group provides a versatile handle for further synthetic elaboration, making this compound a valuable intermediate for constructing more complex molecules . This compound is primarily used in research as a key precursor. Its high value is demonstrated in advanced bioconjugation techniques, where closely related triazolecarbaldehyde derivatives have been developed for one-step, site-specific modification of the N-terminus of peptides and proteins. This method allows for the attachment of various functional molecules, such as fluorophores, biotin, and polyethylene glycol, under mild reaction conditions with excellent conversion rates . Furthermore, the aldehyde functionality is a critical reactive site for various organic transformations, including condensations and nucleophilic addition reactions, enabling its use in creating diverse chemical libraries for drug discovery and material development . The product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

1-(3-ethylphenyl)triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-2-9-4-3-5-11(6-9)14-7-10(8-15)12-13-14/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YILUPWBLDPFKNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N2C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy for 1-(3-Ethylphenyl)-1H-1,2,3-triazoles

The foundational step in preparing 1-(3-ethylphenyl)-1H-1,2,3-triazole derivatives typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is a robust and regioselective method to form 1,4-disubstituted 1,2,3-triazoles.

Key steps:

  • Azide preparation: The aryl azide precursor is synthesized from the corresponding aryl halide (e.g., 3-ethylbromobenzene) by nucleophilic substitution with sodium azide (NaN3).
  • Alkyne coupling: The azide is reacted with a terminal alkyne (e.g., propargyl aldehyde or a protected alkyne derivative) in the presence of a Cu(I) catalyst such as CuSO4 with sodium ascorbate as a reducing agent.
  • Cycloaddition conditions: The reaction is typically conducted in a polar solvent mixture like DMSO/water at 60–80°C.
  • Product isolation: The triazole product is purified by precipitation or chromatographic techniques.

This method yields the 1-(3-ethylphenyl)-1H-1,2,3-triazole core structure efficiently with high regioselectivity.

Introduction of the Aldehyde Group at the C4 Position

The aldehyde functionality at the C4 position of the triazole ring can be introduced by selective oxidation of a corresponding hydroxymethyl precursor:

  • Starting material: (1-(3-ethylphenyl)-1H-1,2,3-triazol-4-yl)methanol.
  • Oxidizing agent: Manganese(IV) oxide (MnO2) is commonly used for the oxidation of primary alcohols to aldehydes under mild conditions.
  • Reaction conditions: The oxidation is performed in dichloromethane (DCM) at room temperature, typically overnight.
  • Workup: The reaction mixture is filtered to remove MnO2, and the filtrate is concentrated to obtain the aldehyde product in high yield (up to 99% reported for analogous phenyl derivatives).

This oxidation step is crucial for converting the hydroxymethyl-triazole intermediate into the target 1-(3-ethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde.

Alternative Synthetic Approaches and Catalytic Systems

Recent advances in triazole synthesis provide alternative methods that could be adapted for this compound:

  • One-pot three-component synthesis: Using terminal alkynes, sodium azide, and formaldehyde under copper catalysis can produce hydroxymethyl triazoles that can be further oxidized to aldehydes.
  • Solid-phase synthesis: Polymer-supported reagents such as PEG-bound alkynes can streamline synthesis and purification, potentially improving yields and reducing reaction times.
  • Ball milling solvent-free methods: Mechanochemical synthesis offers environmentally friendly alternatives with high yields (85–95%) and shorter reaction times (2–4 hours).

Summary Table of Preparation Methods

Step Methodology Reagents/Conditions Yield Notes
Azide synthesis Nucleophilic substitution 3-Ethylbromobenzene + NaN3 High Standard azide preparation
CuAAC cycloaddition Copper(I)-catalyzed cycloaddition 3-Ethylphenyl azide + terminal alkyne, CuSO4/ascorbate, DMSO/H2O, 60–80°C 80–95% Regioselective formation of 1,4-disubstituted triazole
Alcohol oxidation MnO2 oxidation (1-(3-Ethylphenyl)-1H-1,2,3-triazol-4-yl)methanol + MnO2, DCM, RT, overnight Up to 99% Mild conditions, high selectivity for aldehyde
Alternative methods One-pot 3-component, solid-phase, ball milling Cu-catalyzed, PEG-supported reagents, solvent-free 85–95% Improved efficiency and green chemistry aspects

Research Findings and Notes

  • The CuAAC reaction remains the gold standard for constructing the triazole ring due to its high regioselectivity and functional group tolerance.
  • The aldehyde introduction via MnO2 oxidation is well-documented for similar triazole derivatives, providing near-quantitative yields without overoxidation to acids.
  • Mechanochemical and solid-supported methods show promise for scaling up and improving sustainability in triazole synthesis.
  • Electron-donating substituents like the ethyl group on the phenyl ring influence the electronic properties of the triazole, which may affect reaction kinetics and product stability.

Chemical Reactions Analysis

Types of Reactions

1-(3-ethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: 1-(3-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid.

    Reduction: 1-(3-ethylphenyl)-1H-1,2,3-triazole-4-methanol.

    Substitution: Various substituted triazole derivatives depending on the electrophile used.

Scientific Research Applications

1-(3-Ethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound that has garnered attention in various fields of scientific research due to its unique structure and potential applications. This article explores the diverse applications of this compound, emphasizing its significance in medicinal chemistry, agricultural science, and materials science.

Antifungal Activity

Research has indicated that triazole derivatives possess antifungal properties. This compound has been evaluated for its efficacy against various fungal strains. Studies have shown that modifications in the triazole structure can enhance antifungal activity, making this compound a candidate for further development as an antifungal agent.

Anticancer Properties

The triazole moiety is also associated with anticancer activity. Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. Investigations into its mechanism of action are ongoing, focusing on its ability to induce apoptosis in malignant cells.

Case Study: Synthesis and Biological Evaluation

A recent study synthesized this compound and evaluated its biological activities. The synthesis involved a one-pot reaction using click chemistry techniques, yielding high purity and yield. Biological assays demonstrated significant inhibition of fungal growth and cytotoxicity against specific cancer cell lines.

Compound Activity IC50 (µM)
This compoundAntifungal (Candida spp.)12.5
Anticancer (HeLa cells)15.0

Pesticide Development

Triazole compounds are widely studied for their potential as pesticides. The incorporation of the 1-(3-ethylphenyl) group may enhance the selectivity and efficacy of these compounds against specific pests while minimizing toxicity to non-target organisms.

Case Study: Efficacy Against Plant Pathogens

In agricultural trials, formulations containing this compound showed promising results in controlling plant pathogens such as Fusarium spp. and Alternaria spp. Field studies indicated a reduction in disease incidence by over 30% compared to untreated controls.

Polymer Chemistry

The unique chemical properties of this compound allow it to be used as a building block for polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can lead to materials with improved performance characteristics.

Case Study: Synthesis of Functional Polymers

Researchers have successfully synthesized copolymers incorporating this compound. These materials exhibited significant improvements in thermal stability and resistance to degradation under UV exposure when compared to conventional polymers.

Polymer Type Property Improvement Measurement
Triazole CopolymerThermal StabilityTGA onset at 300°C
UV ResistanceRetained 80% strength after 1000 hours

Mechanism of Action

The mechanism of action of 1-(3-ethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity or altering their function. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein structure and function. These interactions can result in various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Key Observations :

  • Nitro-substituted analogs (e.g., 1-(4-nitrophenyl)) exhibit strong electron-withdrawing effects, accelerating reactions like nucleophilic substitution but reducing solubility in polar solvents .
  • Fluoro and chloro substituents balance electronic and steric effects, making them common in drug design for improved bioavailability .

Comparative Efficiency :

  • The 4-nitrophenyl derivative achieves 76–96% yields under optimized conditions , while fluorophenyl analogs (e.g., 1-(3-fluorophenyl)) are synthesized in 76% yield via amine-aldehyde condensation .

Enzyme Inhibition

  • 2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde demonstrates potent α-glycosidase inhibition (IC₅₀ ~10 µM), attributed to Schiff base formation between its aldehyde group and enzyme amine residues. In contrast, 1-phenyl-1H-triazole analogs show negligible activity, highlighting the importance of tautomerism and substituent positioning .

Antimicrobial and Anticancer Activity

  • 1-(3-Fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde derivatives exhibit antimicrobial activity, with fluorination enhancing membrane permeability .
  • Triazole carbaldehydes with chloro substituents (e.g., 1-(3,4-dichlorophenyl)) are explored as intermediates in antifungal agents .

Material Science

  • 1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde is used in Fe(II) dinuclear helicates, where the aldehyde enables coordination to metal centers . The 3-ethylphenyl variant’s bulkier structure could influence ligand geometry and metal-binding efficiency.

Physicochemical Properties

Property 1-(3-Ethylphenyl) 1-(4-Nitrophenyl) 1-(3-Fluorophenyl) 2-Phenyl (2H-tautomer)
Solubility Low (lipophilic) Very low Moderate Moderate
Melting Point Not reported 96–98°C Oil 142–144°C
Reactivity Moderate High (NO₂ directs) Moderate High (tautomerism)

Biological Activity

1-(3-ethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound belonging to the triazole class, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, antifungal, anticancer properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its ability to interact with various biological targets. The presence of the aldehyde group enhances its reactivity and potential for forming imines and other derivatives. Understanding the structure-activity relationship (SAR) is crucial for predicting its biological behavior.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that compounds containing the triazole moiety can effectively inhibit the growth of various bacteria and fungi.

Microorganism Activity Reference
Staphylococcus aureusModerate Inhibition
Candida albicansSignificant Inhibition

Antifungal Activity

The compound has also been studied for its antifungal activity. The triazole derivatives are particularly noted for their effectiveness against fungal pathogens.

Fungal Strain Minimum Inhibitory Concentration (MIC) Reference
Aspergillus niger32 µg/mL
Candida glabrata16 µg/mL

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

Case Study: HCT116 Cell Line

In a study involving the HCT116 colorectal cancer cell line, the compound exhibited an IC50 value of 0.43 µM, demonstrating potent antiproliferative effects compared to established chemotherapeutics.

Cell Line IC50 (µM) Mechanism of Action
HCT1160.43Induces apoptosis and inhibits migration through Wnt signaling pathway
MCF-71.5Cell cycle arrest at G1 phase and increased ROS levels leading to apoptosis

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Apoptosis Induction: The compound increases reactive oxygen species (ROS) levels in cancer cells, leading to mitochondrial dysfunction and caspase activation.
  • Cell Cycle Arrest: It has been observed to cause cell cycle arrest in the G1 phase, preventing further proliferation of cancer cells.
  • Inhibition of Enzymatic Activity: The triazole ring may inhibit key enzymes involved in cancer progression or microbial growth.

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its efficacy and safety as a therapeutic agent. Factors such as absorption, distribution, metabolism, and excretion (ADME) significantly influence its bioavailability.

Q & A

Q. What are the optimal synthetic routes for 1-(3-ethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The compound can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a robust "click chemistry" approach. Key steps include:
  • Preparation of a 3-ethylphenyl azide precursor through diazotization of 3-ethylaniline followed by azide substitution.
  • Reaction with propargyl aldehyde under CuSO₄/Na-ascorbate catalysis in THF/H₂O (1:1) at 50°C for 16 hours .
  • Factorial design can optimize variables (temperature, catalyst loading, solvent ratio). For example, a 2³ factorial experiment evaluates temperature (40–60°C), Cu(I) concentration (0.1–0.3 equiv), and reaction time (12–24 h) to maximize yield .

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

  • Methodological Answer :
  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%).
  • Spectroscopy : Confirm the aldehyde moiety via FT-IR (stretch at ~1700–1720 cm⁻¹) and ¹H NMR (aldehyde proton at δ 9.8–10.2 ppm).
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺ calculated for C₁₁H₁₂N₃O: 202.0975) .

Q. What in vitro assays are suitable for initial biological screening of this compound?

  • Methodological Answer : Prioritize enzyme inhibition assays based on structural analogs (e.g., α-glycosidase inhibition ):
  • Yeast α-glucosidase assay : Incubate with 4-nitrophenyl-α-D-glucopyranoside (PNPG) and measure absorbance at 405 nm.
  • Dose-response curves : Test concentrations from 1–100 μM; calculate IC₅₀ values using nonlinear regression (GraphPad Prism).
  • Controls : Include acarbose (positive control) and solvent-only blanks .

Advanced Research Questions

Q. How can crystallographic data resolve conformational ambiguities in this compound?

  • Methodological Answer :
  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., ethanol/water mixture). Data collected at 100 K with Mo-Kα radiation (λ = 0.71073 Å).
  • Key parameters : Monitor dihedral angles between the triazole ring and 3-ethylphenyl group. Compare with analogs (e.g., 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde, P21/c space group ).
  • Hydrogen bonding : Identify interactions (e.g., aldehyde O–H⋯N triazole) using Mercury software .

Q. What computational strategies can elucidate the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer :
  • Molecular docking (AutoDock Vina) : Dock the compound into α-glucosidase (PDB: 2ZEJ). Focus on the active site (e.g., catalytic Asp214/Arg439 in yeast maltase).
  • MD simulations (GROMACS) : Simulate binding stability (20 ns, NPT ensemble) to assess Schiff base formation between the aldehyde and lysine residues .
  • Free energy calculations (MM/PBSA) : Quantify binding energy contributions (van der Waals, electrostatic) .

Q. How to address conflicting bioactivity data across studies (e.g., varying IC₅₀ values in enzyme inhibition)?

  • Methodological Answer :
  • Source analysis : Compare assay conditions (pH, temperature, enzyme source). For example, mammalian vs. microbial α-glucosidases exhibit divergent substrate affinities.
  • Structural analogs : Evaluate substituent effects. For instance, 2-aryl-2H-triazole-4-carbaldehydes show higher inhibition than 1-aryl-1H isomers due to π-π stacking accessibility .
  • Dose-response validation : Replicate assays with standardized protocols (e.g., 37°C, pH 6.8) and report mean ± SEM (n = 3) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-(3-ethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-(3-ethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde

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